Cycloheptane-1,1-dithiol
Description
Cycloheptane-1,1-dithiol is a seven-membered cyclic hydrocarbon with two thiol (-SH) groups attached to the same carbon atom. The cycloheptane ring introduces unique steric and electronic effects compared to smaller or linear counterparts, influencing reactivity, stability, and applications.
Properties
CAS No. |
65392-29-2 |
|---|---|
Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
cycloheptane-1,1-dithiol |
InChI |
InChI=1S/C7H14S2/c8-7(9)5-3-1-2-4-6-7/h8-9H,1-6H2 |
InChI Key |
VPLVMGPXDIWPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane-1,1-dithiol can be synthesized through several methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . Another method includes the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: Cycloheptane-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated thiols.
Scientific Research Applications
Cycloheptane-1,1-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptane-1,1-dithiol involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins by altering their thiol-disulfide balance. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various molecular targets.
Comparison with Similar Compounds
Cyclohexane-1,1-dithiol
Structural Differences :
- Ring size: Cyclohexane (six-membered) vs. cycloheptane (seven-membered).
- Reactivity : Cyclohexane-1,1-dithiol reacts with 1,2-dibromopropane in alkaline conditions to form trithiane derivatives rather than dithioketals. Cycloheptane-1,1-dithiol may exhibit similar nucleophilic substitution but with altered kinetics due to reduced ring strain .
Ethane-1,1-dithiol
Structural Differences :
- Linearity vs. Cyclicity : Ethane-1,1-dithiol is a linear molecule, while this compound’s cyclic structure reduces volatility and may mitigate the malodorous nature common to small thiols .
- Applications: Ethane-1,1-dithiol is used as a flavoring agent (in ethanol solutions due to odor). This compound’s larger structure could stabilize the compound for specialized industrial uses, such as crosslinking agents or metal chelators.
Cycloheptane-1,2-diol
Functional Group Comparison :
- Thiol vs. Hydroxyl : Thiols are less polar than hydroxyl groups, leading to lower solubility in aqueous media but higher affinity for metal surfaces. This compound may exhibit stronger metal-binding properties compared to diols .
- Crystallography: Cycloheptane-1,2-diol’s crystal structure (monoclinic, space group P2₁/c) highlights the influence of hydrogen bonding in diols, which is absent in dithiols. This difference impacts melting points and solid-state stability .
Cycloheptane-1,3-dione
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Challenges : this compound’s synthesis may face hurdles analogous to cycloheptane-1,3-dione, where scale-up requires avoiding hazardous reagents like mercury (e.g., oxymercuration) .
- Stability : The seven-membered ring likely offers greater conformational flexibility than cyclohexane derivatives, reducing ring strain and enhancing thermal stability.
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